Ixazomib citrate EtOH

Description

Properties

Molecular Formula |

C22H29BCl2N2O10 |

|---|---|

Molecular Weight |

563.2 g/mol |

IUPAC Name |

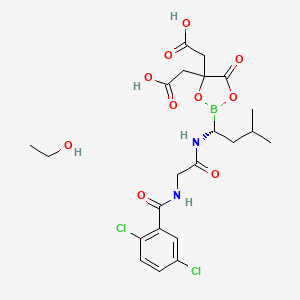

2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid;ethanol |

InChI |

InChI=1S/C20H23BCl2N2O9.C2H6O/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23;1-2-3/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30);3H,2H2,1H3/t14-;/m0./s1 |

InChI Key |

RZFIIPNPSUJOHI-UQKRIMTDSA-N |

Isomeric SMILES |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl.CCO |

Canonical SMILES |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl.CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ixazomib Citrate Ethanol Solvate

This guide provides a comprehensive technical overview of the chemical structure of Ixazomib citrate ethanol solvate, a critical solid-state form of the first orally administered proteasome inhibitor for the treatment of multiple myeloma.[1] Understanding the precise three-dimensional arrangement of this active pharmaceutical ingredient (API) is paramount for ensuring its stability, bioavailability, and ultimately, its therapeutic efficacy. This document will delve into the molecular architecture, the role of the constituent parts, and the analytical methodologies required for its definitive characterization.

Introduction: The Rationale for a Specific Solid Form

Ixazomib is a potent and reversible inhibitor of the 20S proteasome's chymotrypsin-like activity, which is crucial for protein homeostasis in cancer cells.[2][3] The parent molecule is a peptidic boronic acid.[1] To enhance its stability and enable oral administration, it is formulated as a citrate ester prodrug.[1][4] This prodrug, Ixazomib citrate, rapidly hydrolyzes under physiological conditions to release the active ixazomib molecule.[2][3][4]

The specific solid-state form—the ethanol solvate of Ixazomib citrate—is of particular interest. Solvates are crystalline solid adducts containing either stoichiometric or non-stoichiometric amounts of a solvent incorporated within the crystal lattice. The choice of a specific solvate can significantly influence key physicochemical properties of an API, including:

-

Stability: The crystal lattice of a solvate can be more stable than the anhydrous form.

-

Solubility and Dissolution Rate: These properties are directly linked to bioavailability.[5]

-

Hygroscopicity: The presence of a solvent can affect the material's tendency to absorb moisture.

-

Manufacturability: Consistent crystallization of a specific form is vital for reproducible manufacturing processes.[6]

This guide will focus on the definitive structural elucidation of the ethanol solvate, highlighting the interplay between the ixazomib citrate molecule and the entrapped ethanol.

Molecular Architecture: A Tripartite Structure

The crystal structure of Ixazomib citrate ethanol solvate reveals a complex and elegant molecular assembly. It is not merely a simple mixture but a highly ordered arrangement of three key components: the Ixazomib core, the citrate moiety, and the ethanol solvent molecule.

2.1 The Ixazomib Core

The core structure is a modified peptide boronic acid. It contains a single chiral center, which is unambiguously determined to be the R-stereoisomer.[2][3] In vivo studies confirm that no conversion to the S-stereoisomer occurs after administration.[2]

2.2 The Citrate Moiety: More Than a Salt

Citric acid is widely used in pharmaceuticals as a flavoring agent, buffering agent, and antioxidant.[7] Citrate salts are often employed to improve the solubility and stability of APIs.[8][9] In the case of Ixazomib, citric acid forms a mixed ester-anhydride, creating a prodrug.[1]

Crucially, single-crystal X-ray diffraction reveals that the citrate forms two five-membered rings connected by the boron atom of the ixazomib core.[10] This creates a spirocyclic borate structure, which is a key stabilizing feature of the molecule.[10] This complex is the true molecular structure of ixazomib citrate.[1]

2.3 The Ethanol Solvate: A Structural Buttress

The ethanol molecules are not passive guests in the crystal lattice. They are integral to the overall structure, held in place by a network of hydrogen bonds.[1] The hydroxyl group of the ethanol molecule acts as both a hydrogen bond donor to a carboxylic carbonyl oxygen of the ixazomib citrate and as an acceptor from an amidic N-H group.[1] This intricate hydrogen bonding pattern contributes significantly to the stability of the crystal packing.

The crystal structure of the ethanol solvate is isostructural with the isopropanol solvate, crystallizing in the monoclinic system with the space group P21.[1] The asymmetric unit of the cell contains two molecules of ixazomib citrate and two molecules of the ethanol solvent.[1][11]

Definitive Structural Elucidation: The Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of the Ixazomib citrate ethanol solvate. Single-crystal X-ray diffraction provides the definitive 3D structure, while other techniques offer complementary and confirmatory data.

Caption: Analytical workflow for structural elucidation.

3.1 Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][12] It provides unequivocal information on molecular structure, conformation, and crystal packing.[6][12]

Causality Behind Experimental Choices: The goal is to obtain a high-quality, single crystal suitable for diffraction. The choice of solvent system and crystallization conditions is critical. Slow evaporation is often employed to allow for the ordered growth of a single crystal.[11][13] Cooling the crystal to cryogenic temperatures (e.g., 100-190 K) is a standard practice to minimize thermal vibrations of the atoms, leading to a higher resolution diffraction pattern and a more precise structural model.[14][15]

Experimental Protocol:

-

Crystal Growth: Dissolve Ixazomib citrate in a hot mixture of ethyl acetate and ethanol.[11] Allow for slow, spontaneous evaporation over 20-48 hours.[11][13] Alternatively, dissolve in hot ethanol and allow crystallization in the presence of hexane vapors.[13]

-

Crystal Selection and Mounting: Under a microscope, select a well-formed single crystal (typically 0.1-0.3 mm) free of visible defects.[15] Mount the crystal on a cryoloop using a cryoprotectant oil.[15]

-

Data Collection: Mount the crystal on a diffractometer equipped with a MoKα or CuKα X-ray source and a CCD or CMOS detector.[14][15] Cool the crystal to 190 K using a cryostream.[14] Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group.[14] Solve the crystal structure using direct methods (e.g., SHELXS) and refine the atomic positions and thermal parameters (e.g., using SHELXL).[14][15]

Data Presentation: The crystallographic data provides the definitive proof of the structure.

| Parameter | Ixazomib Citrate Ethanol Solvate[1] |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Molecules per ASU | 2 (Ixazomib Citrate) + 2 (Ethanol) |

| Key Interactions | Extensive H-bonding involving ethanol |

3.2 Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) Spectroscopy

¹¹B NMR is a powerful technique for probing the local environment of the boron atom.[16] The chemical shift is highly sensitive to the hybridization state (sp² vs. sp³) and coordination number of the boron center.[17][18]

Causality Behind Experimental Choices: In Ixazomib citrate, the boron atom is tetracoordinated (sp³ hybridized) due to the formation of the spirocyclic borate ester with citrate.[10] This will result in a distinct upfield chemical shift compared to a trigonal (sp²) boronic acid. This technique provides direct evidence of the boronate ester formation in solution and solid state.

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample of Ixazomib citrate ethanol solvate in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire the ¹¹B NMR spectrum on a high-field NMR spectrometer. Use a boron-free probe.

-

Data Analysis: The spectrum is expected to show a single resonance in the upfield region (typically < 15 ppm) characteristic of a tetracoordinated boronate ester.[17][18] Compare this to the downfield shift (typically > 25 ppm) expected for a trigonal boronic acid.

3.3 Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential thermal analysis techniques used to characterize solvates.[19][20] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample.[21]

Causality Behind Experimental Choices: For a solvate, heating will cause the release of the trapped solvent molecules. TGA can quantify this mass loss, confirming the stoichiometry of the solvate.[22] DSC will show an endothermic event corresponding to this desolvation process, followed by the melting or decomposition of the desolvated material.[22] This provides critical information on the thermal stability of the solvate.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an aluminum TGA or DSC pan.

-

TGA Analysis: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min). Record the mass loss as a function of temperature. The step corresponding to the loss of ethanol will confirm the solvate stoichiometry.

-

DSC Analysis: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min). Record the heat flow. Observe the endotherm for desolvation and any subsequent thermal events like melting or decomposition.[22][23]

Data Presentation:

| Analysis | Expected Observation | Interpretation |

| TGA | A distinct mass loss step occurring at a temperature above the boiling point of ethanol. | Quantifies the amount of ethanol in the crystal lattice, confirming the solvate. |

| DSC | A broad endothermic peak corresponding to the TGA mass loss, followed by a sharper endotherm at a higher temperature. | Indicates the energy required for desolvation, followed by the melting of the API.[22] |

Conclusion

The chemical structure of Ixazomib citrate ethanol solvate is a precisely ordered, three-component system. The stability afforded by the spirocyclic borate ester formation with citrate, combined with the extensive hydrogen-bonding network created by the integrated ethanol molecules, results in a specific, stable crystalline form. Definitive characterization requires a synergistic analytical approach, with single-crystal X-ray diffraction providing the ultimate structural proof, and techniques like ¹¹B NMR and thermal analysis offering essential orthogonal verification. A thorough understanding of this structure is fundamental to the control and consistency of Ixazomib as a therapeutic agent.

References

-

Skořepová, E., Čerňa, I., Vlasakova, R., & Zvoníček, V. (2017). True molecular structure of ixazomib citrate. ResearchGate. [Link]

-

Pharmaoffer.com. Citrate salts API Manufacturers | GMP-Certified Suppliers. Pharmaoffer. [Link]

-

Citribel. (2024, September 23). The Role of Citric Acid and Citrates in Pharmaceuticals. Citribel. [Link]

-

Pharmaspecialists.com. (2024, June 14). What is Sodium Citrate Hydrate used for?. Pharmaspecialists. [Link]

-

Lone, S. H., Bhat, K. A., & Ganaie, M. A. (2012). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. Chemistry Central Journal, 6(1), 107. [Link]

-

Bayview Pharmacy. Sodium Citrate | Active Pharmaceutical Ingredients. Bayview Pharmacy. [Link]

-

Skořepová, E., Čerňa, I., Vlasakova, R., & Zvoníček, V. (2017). Molecular structure of Ixazomib citrate as seen in the single-crystal... ResearchGate. [Link]

-

National Center for Biotechnology Information. Ixazomib citrate. PubChem. [Link]

- Google Patents. (2016). WO2016165677A1 - New forms of ixazomib citrate.

-

Gupta, N., et al. (2019). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics, 58(4), 431-449. [Link]

-

ChemRxiv. (2020). Crystallographic Study of Solvates and Solvate Hydrates of an Antibacterial Furazidin. ChemRxiv. [Link]

-

Wang, Y. C., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 29(23), 5035. [Link]

-

Therapeutic Goods Administration (TGA). (2017). AusPAR Attachment 1: Product Information for Ixazomib citrate. TGA. [Link]

-

Mettler Toledo. Thermal Analysis in the Plastics Industry. Mettler Toledo. [Link]

-

METTLER TOLEDO. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. METTLER TOLEDO. [Link]

-

Ghaffari, B., et al. (2021). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Eng. Sci., 16, 1-8. [Link]

-

TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

-

Wang, Y. C., et al. (2024). ¹¹B NMR spectra of N–B-coordinated boronate ester 15 with TBAF (3...). ResearchGate. [Link]

-

News-Medical.Net. (2019, February 26). Thermal Analysis of Pharmaceutical Materials. News-Medical.Net. [Link]

-

Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]

-

Organic Syntheses. boronic esters. Organic Syntheses. [Link]

- Google Patents. (2016). WO2016165677A1 - New forms of ixazomib citrate.

-

Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Improved Pharma. [Link]

-

Vaddepally, P. K., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 14. [Link]

-

Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron (pp. 44-60). Royal Society of Chemistry. [Link]

-

Takeda. (2021). Prescribing Information for NINLARO® (ixazomib). Takeda. [Link]

-

Therapeutic Goods Administration (TGA). (2017). Australian Public Assessment Report for Ixazomib citrate. TGA. [Link]

-

KEGG. KEGG DRUG: Ixazomib citrate. KEGG. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tga.gov.au [tga.gov.au]

- 3. tga.gov.au [tga.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]

- 7. citribel.com [citribel.com]

- 8. pharmaoffer.com [pharmaoffer.com]

- 9. Sodium Citrate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2016165677A1 - New forms of ixazomib citrate - Google Patents [patents.google.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. WO2016165677A1 - New forms of ixazomib citrate - Google Patents [patents.google.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. books.rsc.org [books.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 20. news-medical.net [news-medical.net]

- 21. mt.com [mt.com]

- 22. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cn-henven.com [cn-henven.com]

Decoding the Molecular Dynamics of Ixazomib Citrate EtOH: 20S Proteasome Inhibition and Pharmacological Workflows

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals.

Executive Summary

Ixazomib citrate is a pioneering, orally bioavailable proteasome inhibitor utilized primarily in the treatment of multiple myeloma. In laboratory and preclinical settings, it is frequently supplied as Ixazomib citrate EtOH (the ethanol solvate, CAS 2026591-78-4), a highly stable crystalline form designed for precise benchtop formulation. As a Senior Application Scientist, I have structured this technical guide to dissect the chemical kinetics of its prodrug hydrolysis, its highly specific mechanism of action (MoA) at the 20S proteasome, and the self-validating experimental protocols required to accurately quantify its pharmacodynamic profile.

Chemical Dynamics: Prodrug Hydrolysis and Target Binding

Ixazomib citrate is not the active moiety; it is a boronic ester prodrug. The esterification of the boronic acid pharmacophore with citric acid drastically improves the compound's stability and oral bioavailability compared to first-generation inhibitors.

Upon exposure to physiological aqueous environments or plasma, the citrate ester rapidly and completely hydrolyzes into Ixazomib (MLN2238) , the biologically active boronic acid . This active form is what penetrates the cell membrane and engages the intracellular target.

Molecular conversion of Ixazomib Citrate to its active form and target binding.

Mechanism of Action: Reversible 20S Proteasome Inhibition

The 26S proteasome is the executioner of the ubiquitin-proteasome system (UPS), responsible for degrading misfolded or unneeded proteins. Its core catalytic complex, the 20S proteasome , contains three primary proteolytic sites: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).

Ixazomib preferentially targets and inhibits the β5 chymotrypsin-like site . Unlike irreversible inhibitors (e.g., carfilzomib), ixazomib is a reversible inhibitor. Crucially, it exhibits a rapid dissociation half-life of approximately 18 minutes . This fast on-off kinetic profile allows for superior tissue penetration and mitigates the sustained off-target neurotoxicity (peripheral neuropathy) commonly associated with slower-dissociating agents like bortezomib.

Quantitative Pharmacodynamic Data

The following table summarizes the comparative binding kinetics of ixazomib versus the first-generation benchmark, bortezomib.

| Pharmacodynamic Parameter | Ixazomib (Active Form) | Bortezomib |

| Primary Target Subunit | β5 (Chymotrypsin-like) | β5 (Chymotrypsin-like) |

| Inhibition Type | Reversible | Slowly Reversible |

| IC50 (β5 Subunit) | 3.4 nM | ~2.4 nM |

| Dissociation Half-life ( | 18 minutes | 110 minutes |

| Secondary Targets (High Dose) | β1 (IC50: 31 nM) | β1, β2 |

Downstream Pharmacodynamics: The Apoptotic Cascade

By blocking the β5 subunit, ixazomib halts the degradation of polyubiquitinated proteins. Multiple myeloma cells, which are highly secretory and produce massive amounts of immunoglobulins, are uniquely reliant on the proteasome to clear misfolded proteins. The blockade triggers a lethal buildup of these proteins, leading to severe Endoplasmic Reticulum (ER) stress, activation of the Unfolded Protein Response (UPR), and ultimately, caspase-dependent apoptosis.

Downstream apoptotic signaling cascade triggered by 20S proteasome inhibition.

Self-Validating Experimental Methodologies

To ensure scientific integrity, biochemical and cellular assays evaluating ixazomib must be designed with internal controls and mechanistic safeguards. Below are two field-proven, step-by-step protocols with the causality behind critical experimental choices explained.

Protocol A: In Vitro Fluorogenic 20S Proteasome Activity Assay

Objective: Quantify the IC50 of ixazomib against the β5 subunit using a cell-free system. Causality & Validation: We utilize Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-amino-4-methylcoumarin). The LLVY peptide sequence is highly specific to the chymotrypsin-like pocket of the β5 subunit. Cleavage releases AMC, generating a fluorescent signal directly proportional to β5 activity.

-

Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.5 mM EDTA, and 0.05% NP-40.

-

Causality: EDTA chelates divalent cations to inhibit contaminating metalloproteases that could cause non-specific substrate cleavage. NP-40 stabilizes the 20S complex and prevents it from adhering to the microplate walls.

-

-

Drug Dilution: Reconstitute Ixazomib citrate EtOH in 100% DMSO, then create serial dilutions (0.1 nM to 1000 nM) in assay buffer.

-

Causality: Ensure the final DMSO concentration in the assay well remains below 1% to prevent solvent-induced protein denaturation.

-

-

Enzyme Incubation: Add purified human 20S proteasome (2 nM final concentration) to a black 96-well plate. Add the ixazomib dilutions and incubate for 30 minutes at 37°C.

-

Causality: This pre-incubation allows the reversible binding kinetics of ixazomib to reach a steady state before the substrate is introduced.

-

-

Substrate Addition: Add 10 µM Suc-LLVY-AMC to all wells.

-

Kinetic Read: Immediately measure fluorescence continuously for 1 hour (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

-

Self-Validation Check: The vehicle control (DMSO only) must show a linear increase in fluorescence over time. A plateau indicates substrate depletion, invalidating the rate calculation.

-

Self-validating workflow for the in vitro 20S proteasome fluorogenic activity assay.

Protocol B: Intracellular Target Engagement via Ubiquitin Accumulation

Objective: Confirm that the in vitro β5 inhibition translates to functional intracellular proteasome blockade in living cancer cells. Causality & Validation: If ixazomib successfully inhibits the proteasome inside the cell, polyubiquitinated proteins will fail to degrade and will accumulate. We validate this via Western blotting for total ubiquitin.

-

Cell Treatment: Seed MM.1S (multiple myeloma) cells at

cells/mL. Treat with vehicle, 10 nM, 50 nM, and 100 nM ixazomib for 6 hours. -

Cell Lysis & DUB Inhibition: Wash cells in cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 5 mM N-ethylmaleimide (NEM) .

-

Causality (Critical Step): During cell lysis, endogenous Deubiquitinating Enzymes (DUBs) become highly active and can rapidly strip ubiquitin chains off proteins, leading to a false negative. NEM is an alkylating agent that irreversibly inhibits DUBs, locking the proteins in their polyubiquitinated state.

-

-

Protein Resolution: Standardize protein concentrations via BCA assay. Load 20 µg of protein per lane onto a 4–12% gradient SDS-PAGE gel.

-

Causality: A gradient gel is required to properly resolve the high-molecular-weight "smear" characteristic of polyubiquitinated proteins (>100 kDa).

-

-

Immunoblotting: Transfer to a PVDF membrane and probe with an anti-ubiquitin primary antibody. Use anti-GAPDH as a loading control. A dose-dependent increase in the high-molecular-weight ubiquitin smear validates intracellular target engagement.

References

-

Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor National Center for Biotechnology Information (PMC) URL:[Link]

-

An evidence-based review of ixazomib citrate and its potential in the treatment of newly diagnosed multiple myeloma National Center for Biotechnology Information (PMC) URL:[Link]

-

Ixazomib - Mechanism of Action and Pharmacokinetics Wikipedia, The Free Encyclopedia URL:[Link]

-

Oral Proteasomal Inhibitors Ixazomib, Oprozomib, and Delanzomib Upregulate the Function of Organic Anion Transporter 3 (OAT3): Implications in OAT3-Mediated Drug-Drug Interactions National Center for Biotechnology Information (PMC) URL:[Link]

Pharmacodynamics of Ixazomib Citrate EtOH in Multiple Myeloma: A Technical Guide

Executive Summary

This technical guide provides a rigorous analysis of the pharmacodynamics (PD) of Ixazomib citrate (the drug substance in Ninlaro®), specifically focusing on its hydrolysis from the ethanol solvate prodrug form to the biologically active boronic acid (MLN2238). Unlike first-generation proteasome inhibitors, Ixazomib exhibits distinct dissociation kinetics that drive its tissue penetration and toxicity profile. This document details the molecular mechanism of action, downstream signaling cascades, and standardized experimental protocols for validating PD activity in multiple myeloma (MM) models.

Molecular Mechanism of Action[1][2]

The Prodrug-to-Active Moiety Transition

Ixazomib is administered as Ixazomib citrate , often crystallized as an ethanol solvate (Ixazomib citrate EtOH) to ensure stability and solubility. It is crucial for researchers to understand that the citrate ester is a prodrug .

Upon exposure to physiological aqueous environments (plasma or interstitial fluid), the citrate ester moiety undergoes rapid, spontaneous hydrolysis. This yields the biologically active form, MLN2238 (Ixazomib boronic acid).[1][2][3][4][5]

-

Prodrug: Ixazomib Citrate (MLN9708) – Chemically stable, orally bioavailable.[1][2]

-

Active Moiety: Ixazomib Boronic Acid (MLN2238) – Biologically potent.[1][2]

Proteasome Binding Kinetics

The core pharmacodynamic event is the inhibition of the 20S proteasome .

-

Target: The

5 subunit (chymotrypsin-like activity) is the primary high-affinity target (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Secondary Targets: At higher concentrations, it inhibits

1 (caspase-like) and -

Reversibility & Dissociation: Unlike Bortezomib, which has a slow dissociation rate (

min), Ixazomib dissociates approximately 6-fold faster (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Visualization: Hydrolysis and Binding

The following diagram illustrates the conversion of the prodrug and its interaction with the proteasome.

Figure 1: Mechanism of Action: From Prodrug Hydrolysis to Proteasome Inhibition.[6]

Downstream Cellular Pharmacodynamics

Inhibition of the 20S proteasome triggers a cascade of cellular stress responses fatal to malignant plasma cells.

The Unfolded Protein Response (UPR)

Multiple myeloma cells are "addicted" to the proteasome due to their high production of immunoglobulins. Blocking the proteasome causes an accumulation of misfolded proteins in the Endoplasmic Reticulum (ER).

-

ER Stress: Accumulation of poly-ubiquitinated proteins.

-

UPR Activation: Activation of IRE1, PERK, and ATF6 pathways.

-

Terminal UPR: When stress is unresolvable, the UPR shifts from pro-survival to pro-apoptotic, upregulating CHOP and NOXA .

NF- B Inhibition

Constitutive NF-

Visualization: Signaling Pathways

Figure 2: Downstream Pharmacodynamic Effects leading to Apoptosis.

Experimental Methodologies for PD Assessment

To rigorously assess the pharmacodynamics of Ixazomib in a research setting, the following protocols are recommended. These assays validate target engagement (proteasome inhibition) and functional outcome (cell death).[7]

Protocol 1: 20S Proteasome Activity Assay (Fluorogenic)

Objective: Quantify the specific inhibition of the

Materials:

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100 (No protease inhibitors!).

-

Substrate: Suc-LLVY-AMC (Specific for

5). -

Control Inhibitor: Bortezomib (for positive control).

Workflow:

-

Cell Treatment: Treat MM cells (e.g., RPMI-8226 or MM.1S) with Ixazomib (1–100 nM) for 1–4 hours.

-

Lysis: Harvest cells, wash with PBS, and lyse in protease-inhibitor-free buffer. Centrifuge at 14,000 x g for 15 min at 4°C.

-

Protein Normalization: Determine protein concentration (BCA Assay) and normalize samples to 1 mg/mL.

-

Assay Setup: In a black 96-well plate, add 10

g of lysate per well. -

Reaction: Add 100

M Suc-LLVY-AMC substrate. -

Kinetics: Measure fluorescence (Ex 380 nm / Em 460 nm) every 5 minutes for 1 hour at 37°C.

-

Calculation: Calculate the slope (RFU/min) for the linear portion. % Activity = (Slope_treated / Slope_control) * 100.

Protocol 2: Western Blotting for PD Biomarkers

Objective: Confirm downstream signaling consequences.

Target Biomarkers:

-

Ubiquitin (K48-linkage): Smear of high molecular weight bands indicates proteasome block.

-

Cleaved Caspase-3: Marker of apoptosis.

-

ATF-4 / CHOP: Markers of UPR activation.

Workflow:

-

Treatment: Treat cells with Ixazomib (e.g.,

dose) for 24 hours. -

Lysis: Use RIPA buffer containing protease inhibitors (to preserve the ubiquitin conjugates you want to detect).

-

Separation: Run 20-30

g protein on 4-12% Bis-Tris gels. -

Detection: Probe with anti-Ubiquitin (P4D1 clone recommended) and anti-Cleaved Caspase-3.

Visualization: Experimental Workflow

Figure 3: Parallel Workflows for Enzymatic and Biomarker Validation.

Quantitative Data Summary

The following table summarizes key pharmacodynamic parameters for Ixazomib compared to the first-generation inhibitor, Bortezomib.

| Parameter | Ixazomib (MLN2238) | Bortezomib | Significance |

| Primary Target | 20S Proteasome ( | 20S Proteasome ( | Same mechanism of action. |

| 3.4 nM | 2.4 nM | Comparable potency in vitro. | |

| Dissociation | ~18 min | ~110 min | Ixazomib has faster "off-rate". |

| Binding Type | Reversible | Reversible | Both are boronic acids. |

| Tissue Penetration | High | Moderate | Faster dissociation aids distribution. |

| Formulation | Oral (Citrate Ester) | IV / SC | Oral route improves compliance. |

References

-

Kupperman, E., et al. (2010). "Evaluation of the proteasome inhibitor MLN9708 in preclinical models of human cancer." Cancer Research.[9] Link

-

Moreau, P., et al. (2016). "Oral Ixazomib, Lenalidomide, and Dexamethasone for Multiple Myeloma." New England Journal of Medicine. Link

-

Gupta, N., et al. (2015).[8] "Clinical Pharmacokinetics and Pharmacodynamics of Ixazomib." Clinical Pharmacokinetics. Link

-

Chauhan, D., et al. (2011). "In vitro and in vivo antitumor activity of a novel oral proteasome inhibitor MLN9708 against multiple myeloma cells." Clinical Cancer Research. Link

-

Muz, B., et al. (2016).[10] "Spotlight on ixazomib: potential in the treatment of multiple myeloma."[11][12][13] Drug Design, Development and Therapy.[10] Link

Sources

- 1. The investigational proteasome inhibitor ixazomib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. tandfonline.com [tandfonline.com]

- 4. An evidence-based review of ixazomib citrate and its potential in the treatment of newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The potential of ixazomib, a second-generation proteasome inhibitor, in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Ixazomib citrate? [synapse.patsnap.com]

- 12. Ixazomib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Thermodynamic Stability & Solid-State Characterization of Ixazomib Citrate Ethanol Solvate

The following guide provides an in-depth technical analysis of the thermodynamic stability of Ixazomib Citrate Ethanol Solvate . It is designed for pharmaceutical scientists and process engineers involved in the solid-state development of boronic acid proteasome inhibitors.

Executive Summary

Ixazomib citrate (Ninlaro®) represents a critical advancement in proteasome inhibition, utilizing a citrate ester approach to stabilize the reactive boronic acid moiety. While the commercial drug substance is typically a thermodynamically stable anhydrate (often designated as Form 3 or Form 2 depending on the patent nomenclature), the ethanol solvate plays a pivotal role in the purification and crystallization process.

This guide analyzes the thermodynamic boundaries of the ethanol solvate. Unlike the stable anhydrate, the ethanol solvate is a metastable pseudopolymorph . Its stability is governed by solvent activity (

Chemical & Structural Context

The Boronic Acid-Citrate Complex

Ixazomib citrate is a prodrug.[1][2][3][4] The active moiety, Ixazomib, is a peptide boronic acid.[5][6] In its free form, the boronic acid group is susceptible to oxidative deboronation and trimerization into boroxines. The condensation with citric acid forms a macrocyclic ester, significantly increasing chemical stability.

-

Molecular Formula:

-

Crystal System (Ethanol Solvate): Monoclinic, Space Group

[6] -

Stoichiometry: Typically 1:1 or 1:2 (Host:Guest) depending on the specific lattice channel occupancy. Patent literature (WO2016165677) identifies a structure with two molecules of Ixazomib citrate and two molecules of ethanol in the asymmetric unit.

Solvation Architecture

In the ethanol solvate, ethanol molecules are not merely surface-adsorbed but are integral to the crystal lattice, often occupying specific voids or channels stabilized by hydrogen bonding with the citrate carbonyls or the amide backbone of the peptide linker. This structural integration creates a distinct thermodynamic energy minimum, albeit one that is usually higher in energy (less stable) than the dense packing of the anhydrous Form 3.

Thermodynamic Characterization

Thermal Analysis & Desolvation Kinetics

The stability of the ethanol solvate is best characterized by its response to thermal stress. The desolvation process is rarely a single-step event; it involves the breaking of hydrogen bonds followed by the reorganization of the host lattice.

Thermogravimetric Analysis (TGA):

-

Expected Profile: A distinct weight loss step typically occurring between 60°C and 110°C.

-

Calculation: For a 1:1 solvate, the theoretical weight loss is calculated as:

-

Interpretation: If the TGA shows a broad, continuous loss starting from ambient temperature, the ethanol is likely channel-bound with weak interactions (non-stoichiometric). A sharp step implies a stoichiometric solvate with specific binding sites.

Differential Scanning Calorimetry (DSC):

-

Endotherm 1 (

): Broad endotherm corresponding to solvent release (matches TGA). -

Recrystallization Exotherm (

): Immediately following desolvation, the collapsed amorphous or metastable lattice often recrystallizes into a stable anhydrate (e.g., Form 3). -

Melting Endotherm (

): The final peak corresponds to the melting of the stable anhydrate (typically >200°C for Ixazomib Citrate forms).

Relative Stability & Phase Transformations

The ethanol solvate is thermodynamically unstable relative to the anhydrate at ambient conditions (low ethanol vapor pressure). However, in an ethanol-rich environment, it may become the stable form.

Key Transformation Pathways:

-

Solvate

Desolvated (Metastable): Occurs upon drying. The lattice may collapse into an amorphous state or a disordered "Form 1". -

Desolvated

Stable Anhydrate (Form 3): Occurs upon heating or exposure to humidity (plasticization). -

Slurry Conversion: In pure ethanol, the solvate is likely the stable solid phase. In Ethanol/Heptane mixtures, the stability shifts toward the anhydrate as the water activity or antisolvent ratio increases.

Visualization of Stability Pathways

The following diagram maps the critical phase transitions governing the ethanol solvate.

Figure 1: Phase transformation map for Ixazomib Citrate, highlighting the position of the ethanol solvate as a precursor or metastable intermediate.

Experimental Protocols for Stability Assessment

To rigorously define the stability domain of the ethanol solvate, the following protocols are recommended. These ensure "Trustworthiness" by relying on self-validating competitive slurry techniques.

Protocol A: Competitive Slurry Experiment

Objective: Determine the thermodynamically stable form at a specific temperature and solvent composition.

-

Preparation: Prepare a saturated solution of Ixazomib Citrate in the target solvent system (e.g., Ethanol:Ethyl Acetate 1:9) at 25°C.

-

Seeding: Add equal mass amounts (e.g., 50 mg each) of Ethanol Solvate and Form 3 (Anhydrate) to the saturated solution.

-

Equilibration: Stir the suspension at 25°C for 48–72 hours.

-

Isolation: Filter the solids rapidly. Do not dry extensively before analysis (drying may induce desolvation).

-

Analysis: Analyze wet cake immediately via XRPD.

-

Result 1: If peaks correspond to Form 3, then Form 3 is stable in this solvent ratio.

-

Result 2: If peaks correspond to Solvate, the Solvate is stable (high ethanol activity).

-

Protocol B: Desolvation Energy Determination (DSC)

Objective: Quantify the energy barrier for desolvation.

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

-

Sample: 3–5 mg of pure Ethanol Solvate in a crimped pan with a pinhole (allows solvent escape but maintains local vapor pressure).

-

Method: Ramp 10°C/min from 25°C to 250°C.

-

Data Processing: Integrate the desolvation endotherm (

). -

Validation: Run a TGA simultaneously. If TGA weight loss matches theoretical stoichiometry, the DSC enthalpy (

) can be normalized per mole of solvent. High

Protocol C: Dynamic Vapor Sorption (DVS) - Ethanol

Objective: Determine the critical ethanol activity (

-

Sample: Amorphous or Anhydrous Ixazomib Citrate.[1]

-

Solvent: Ethanol vapor.

-

Cycle: Stepwise increase of

(ethanol partial pressure) from 0% to 90% at 25°C. -

Observation: Look for a step-change in mass uptake. The inflection point indicates the formation of the solvate.

-

Hysteresis: Upon desorption, if the mass is retained until low

, the solvate is kinetically stable.

-

Quantitative Data Summary

| Parameter | Ethanol Solvate | Form 3 (Anhydrate) | Implications |

| Crystal System | Monoclinic ( | Triclinic/Monoclinic (Varies by patent) | Solvate has lower density, higher volume. |

| Solvent Content | ~8.1% w/w (Theoretical 1:1) | < 0.5% (Residual) | Solvate fails ICH Q3C limits if not dried. |

| Thermal Stability | Desolvates < 100°C | Stable > 200°C (Melting) | Form 3 is preferred for hot melt extrusion or milling. |

| Critical Activity | Stable only at high | Stable at low | Avoid pure ethanol during final wash steps. |

Manufacturing & Regulatory Implications

Solvent Selection

The formation of the ethanol solvate is a risk during the final crystallization step if ethanol is used as a co-solvent.

-

Risk: If the API crystallizes as the solvate and is dried aggressively, it may convert to an amorphous or disordered phase (Form 1) rather than the stable Form 3.

-

Mitigation: Use a "Anti-Solvent Swing" approach. Dissolve in Ethanol/THF, then add excess Ethyl Acetate or Heptane at high temperature (

) where the anhydrate is favored, followed by cooling.

ICH Q3C Compliance

Ethanol is a Class 3 solvent (low toxicity), but the solvate contains ~80,000 ppm ethanol, far exceeding the 5,000 ppm limit.

-

Requirement: The solvate must be desolvated.

-

Process Control: Drying curves (LOD vs. Time) must be validated to ensure complete desolvation without chemically degrading the labile boronic ester bond. Vacuum drying at 40–50°C is preferred over high heat.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing a new batch suspected of containing the ethanol solvate.

Figure 2: Analytical workflow for distinguishing Ixazomib Citrate Ethanol Solvate from the stable drug substance.

References

-

New forms of ixazomib citrate. (2016). World Intellectual Property Organization. Patent WO2016165677A1. (Discloses the specific crystal structure and preparation of the ethanol solvate). Link

-

Polymorphs of ixazomib citrate and processes for the preparation thereof. (2017). World Intellectual Property Organization. Patent WO2017046815A1.[1][7] (Details the relationship between solvated intermediates and stable forms). Link

-

A formulation of ixazomib citrate form 3. (2017). World Intellectual Property Organization. Patent WO2017174046A1. (Establishes Form 3 as the thermodynamically stable form for pharmaceutical use). Link

-

True molecular structure of ixazomib citrate. (2017). ResearchGate.[6][8] (Scientific discussion on the crystal structures of ethanol and isopropanol solvates). Link

-

Solid State Forms of Ixazomib Citrate. (2020). European Patent Office.[9] EP3471734B1. (Comprehensive overview of solid forms including solvates and their conversion). Link

Sources

- 1. WO2017046815A1 - Polymorphs of ixazomib citrate and processes for the preparation thereof - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ixazomib citrate | C20H23BCl2N2O9 | CID 56844015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2017174046A1 - A formulation of ixazomib citrate form 3 - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. researchgate.net [researchgate.net]

- 9. SOLID STATE FORMS OF IXAZOMIB CITRATE - Patent 3471734 [data.epo.org]

Technical Analysis: Binding Affinity & Pharmacodynamics of Ixazomib Citrate (Ninlaro)

Executive Summary

This technical guide analyzes the binding thermodynamics and kinetics of Ixazomib citrate (MLN9708), the first oral proteasome inhibitor. Crucially, Ixazomib citrate is a prodrug ; the "citrate EtOH" designation refers to the specific ethanol-solvated crystalline ester form used in drug formulation to ensure stability. Upon exposure to physiological aqueous environments, it rapidly hydrolyzes into the biologically active boronic acid, Ixazomib (MLN2238).[1][2][3]

Consequently, the binding affinity profile detailed herein reflects the interaction between the active Ixazomib (MLN2238) moiety and the

Molecular Transformation: Prodrug to Active Ligand

The binding event cannot be understood without first defining the hydrolytic activation. The citrate ester moiety protects the boronic acid group, preventing premature oxidation and facilitating oral bioavailability.

The "EtOH" Solvate Significance

In the solid state, Ixazomib citrate exists as a crystalline ethanol solvate (Ixazomib citrate

-

Thermodynamic Stability: Prevents trimerization of the boronic acid (boroxine formation).

-

Solubility: Enhances dissolution kinetics in the gastrointestinal tract.

Hydrolytic Activation Pathway

Upon dissolution, the citrate ester bond is thermodynamically unstable in aqueous plasma.

Figure 1: The activation pathway from the formulated solid state (Ixazomib Citrate EtOH) to the active proteasome inhibitor.

Binding Mechanism: The Boronate Adduct

Ixazomib is a peptide boronic acid inhibitor.[7] Its high affinity for the proteasome is driven by a specific, reversible covalent reaction with the catalytic threonine residue.

Target Specificity

The 20S proteasome core particle contains three pairs of catalytic sites. Ixazomib exhibits a distinct hierarchy of inhibition:

-

Primary Target:

5 subunit (Chymotrypsin-like activity).[1][3][8][9][10] -

Secondary Target:

1 subunit (Caspase-like activity) – Only at high concentrations. -

Tertiary Target:

2 subunit (Trypsin-like activity) – Negligible inhibition.[3]

The Binding Event

Unlike serine proteases which use a Ser-His-Asp triad, the proteasome

-

Recognition: The peptide backbone of Ixazomib occupies the substrate binding pockets (S1, S2, S3), aligning the molecule.

-

Nucleophilic Attack: The hydroxyl oxygen (

) of Thr1 attacks the boron atom of Ixazomib. -

Adduct Formation: A tetrahedral boronate complex is formed. This mimics the transition state of peptide bond hydrolysis, effectively "trapping" the enzyme.

Key Distinction: Unlike the epoxyketone inhibitor carfilzomib (which forms an irreversible morpholino adduct), the boronate bond formed by Ixazomib is reversible .

Quantitative Affinity Profile

The following data represents the binding metrics of the active metabolite, Ixazomib (MLN2238), against the human 20S proteasome.

| Metric | Value | Biological Significance |

| 0.93 nM | Extremely high affinity; sub-nanomolar inhibition constant indicates potent target engagement.[3] | |

| 3.4 nM | Concentration required for 50% inhibition (cell-free assay).[3] | |

| 31 nM | ~10-fold lower selectivity for the caspase-like site. | |

| 3500 nM | >1000-fold lower selectivity for the trypsin-like site.[8] | |

| Dissociation | 18 min | Critical Differentiator: Ixazomib dissociates 6x faster than Bortezomib ( |

The "Off-Rate" Impact

The dissociation half-life (

-

Advantage: Faster dissociation may allow for better tissue penetration (the "hop-on, hop-off" effect) and potentially a distinct toxicity profile compared to the slowly dissociating Bortezomib.

-

Implication: To maintain inhibition, adequate plasma exposure (AUC) is critical, which is supported by its long terminal half-life in plasma (~9.5 days) despite the short residence time on the target.

Structural Basis (PDB Analysis)

Structural validation is provided by X-ray crystallography (e.g., PDB ID: 5LF7 ).

-

P1 Site: The leucine-like side chain of Ixazomib fits snugly into the hydrophobic S1 pocket of the

5 subunit. -

Boron Geometry: The boron atom is covalently bound to Thr1

. The geometry is tetrahedral, stabilized by hydrogen bonds from the "oxyanion hole" (Gly47 and Thr1 main chain nitrogen). -

Clash Management: The dichlorobenzoyl cap of Ixazomib sits in the S3 pocket. The specific orientation of the chlorines contributes to the high affinity by filling the hydrophobic space.

Experimental Protocol: Measuring Binding Affinity

To validate the

Reagents

-

Enzyme: Purified Human 20S Proteasome (0.5 nM final conc).

-

Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin). Specific for

5. -

Inhibitor: Ixazomib (hydrolyzed from citrate or pure MLN2238), serial dilutions.

-

Buffer: 20 mM HEPES pH 7.5, 0.5 mM EDTA, 0.035% SDS (activator).

Workflow (Self-Validating)

This protocol includes a "No Enzyme" control to rule out autofluorescence and a "No Inhibitor" control to establish

Figure 2: Kinetic fluorogenic assay workflow to determine IC50/Ki.

Data Calculation

Calculate the fractional velocity (

-

: Initial velocity at inhibitor concentration

- : Initial velocity of vehicle control.

- : Hill slope (should be approx -1 for 1:1 binding).

-

Validation Check: If

deviates significantly from -1, suspect aggregation or non-specific inhibition.

References

-

Kupperman, E., et al. (2010). "Evaluation of the Proteasome Inhibitor MLN9708 in Preclinical Models of Melanoma." Cancer Research. Link

-

Lawasut, P., et al. (2012). "New proteasome inhibitors in myeloma." Current Hematologic Malignancy Reports. Link

-

Shirley, M. (2016). "Ixazomib: First Global Approval." Drugs. Link

-

Huber, E.M., & Groll, M. (2017). "Inhibitors for the Immuno- and Constitutive Proteasome: Current and Future Trends in Drug Development." Angewandte Chemie International Edition. Link (Source of PDB 5LF7 data).

-

Muz, B., et al. (2016). "Spotlight on ixazomib: potential in the treatment of multiple myeloma."[9] Drug Design, Development and Therapy.[9] Link

Sources

- 1. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Ixazomib, an oral proteasome inhibitor, exhibits potential effect in dystrophin‐deficient mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tga.gov.au [tga.gov.au]

- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Action: Proteasome Inhibition with NINLARO® (ixazomib) [ninlarohcp.com]

- 10. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Metabolic Stability of Ixazomib Citrate EtOH in Human Liver Microsomes: A Technical Guide

Executive Summary

Ixazomib citrate (marketed as Ninlaro) is a first-in-class oral proteasome inhibitor indicated for the treatment of multiple myeloma[1]. In its solid state, it is often formulated or handled in laboratory settings as an ethanol (EtOH) solvate to maintain stability. However, upon exposure to aqueous physiological conditions, the prodrug rapidly and non-enzymatically hydrolyzes into its biologically active boronic acid moiety, ixazomib (MLN2238)[2][3].

Evaluating the metabolic stability of Ixazomib citrate EtOH in Human Liver Microsomes (HLMs) requires a highly controlled experimental design. Because non-cytochrome P450 (CYP) pathways dominate its clearance in vivo, in vitro HLM assays must be precisely calibrated to distinguish between chemical hydrolysis, non-CYP degradation, and CYP450-mediated biotransformation[1][4]. This whitepaper provides a comprehensive, self-validating methodological framework for scientists conducting these pharmacokinetic assessments.

Mechanistic Background & Clearance Pathways

To accurately design a metabolic stability assay, one must understand the causal relationship between the drug's chemical structure and its biological targets. Ixazomib preferentially binds to the β5 chymotrypsin-like proteolytic site of the 20S proteasome[5].

From a pharmacokinetic perspective, the clearance of ixazomib is complex. At clinically relevant plasma concentrations, the drug is primarily cleared via non-CYP-mediated pathways[1][4]. However, at supratherapeutic concentrations—often evaluated during in vitro stress testing—multiple CYP450 isozymes actively metabolize the compound[5].

Metabolic pathways and clearance mechanisms of Ixazomib.

Experimental Design: Causality & Rationale

When designing the HLM assay for Ixazomib citrate EtOH, several critical variables must be controlled to ensure the data reflects true enzymatic clearance rather than artifactual degradation.

The Role and Control of Ethanol (EtOH)

Ixazomib citrate is frequently handled as an EtOH solvate. When creating stock solutions, researchers often use organic solvents.

-

The Causality: Ethanol is a known competitive inhibitor of CYP2E1 and, at higher concentrations, a modulator of CYP3A4. Because CYP3A4 is the primary CYP enzyme responsible for ixazomib metabolism (accounting for ~42% of CYP-mediated clearance), introducing excess EtOH into the HLM incubation will artificially suppress CYP3A4 activity, leading to a falsely prolonged in vitro half-life (

)[6]. -

The Rule: The final concentration of EtOH (and any other organic co-solvent like DMSO) in the HLM incubation matrix must be strictly maintained at < 0.1% (v/v) .

Target Analyte Selection

-

The Causality: Because the citrate ester rapidly hydrolyzes in physiological pH (7.4) to the active boronic acid (MLN2238), monitoring the disappearance of the parent prodrug will yield a false "instability" reading driven by chemical hydrolysis[2][3].

-

The Rule: The LC-MS/MS analytical method must be tuned to quantify the disappearance of MLN2238 , not the citrate ester.

Step-by-Step Methodology: HLM Metabolic Stability Assay

The following protocol is engineered as a self-validating system, ensuring that every phase of the assay contains internal checks for accuracy.

Step 1: Matrix Preparation

Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

-

Expert Insight: A 0.5 mg/mL protein concentration ensures linear enzyme kinetics while minimizing non-specific protein binding, which can artificially lower the free fraction of the highly lipophilic MLN2238.

is essential for stabilizing the CYP450-NADPH-reductase complex.

Step 2: Test Article Addition

Spike the Ixazomib citrate EtOH solvate into the matrix to achieve a final concentration of 1 μM. Ensure the final EtOH concentration is <0.1%. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

Step 3: Reaction Initiation

Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

-

Expert Insight: NADPH is the obligate electron donor for CYP450 enzymes. A parallel "Minus-NADPH" control must be run simultaneously by adding an equivalent volume of buffer instead of NADPH. This differentiates enzymatic CYP-mediated metabolism from spontaneous chemical degradation (e.g., oxidative deboronation)[3].

Step 4: Incubation and Termination

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 μL aliquot from the incubation mixture and immediately quench it in 150 μL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Tolbutamide).

-

Expert Insight: The 3:1 ratio of organic solvent to aqueous matrix instantly precipitates microsomal proteins, halting all enzymatic activity.

Step 5: LC-MS/MS Analysis

Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the specific MRM transitions for MLN2238.

Step-by-step workflow for the HLM metabolic stability assay.

Quantitative Data & Interpretation

When analyzing the LC-MS/MS data, the natural logarithm of the remaining MLN2238 percentage is plotted against time. The slope of the linear regression (-k) is used to calculate the in vitro half-life (

Recombinant CYP Phenotyping Data

To understand the specific breakdown of the CYP-mediated clearance observed in the HLM assay, recombinant human CYP phenotyping is utilized. At supratherapeutic concentrations (10 μmol/L), the relative contribution of individual CYP isoforms to the metabolism of ixazomib is detailed below[6]:

| CYP Isozyme | Relative Contribution (%) | Standard Inhibitor Used in Phenotyping |

| CYP3A4 | 42.3% | Ketoconazole |

| CYP1A2 | 26.1% | Furafylline |

| CYP2B6 | 16.0% | Ticlopidine |

| CYP2C8 | 6.0% | Montelukast |

| CYP2C19 | 4.8% | Omeprazole |

| CYP2D6 | 4.8% | Quinidine |

| CYP2C9 | < 1.0% | Sulfaphenazole |

Note: Despite these in vitro findings at high concentrations, clinical population PK models show that co-administration of strong CYP1A2 or CYP3A4 inhibitors does not require dose adjustments, reinforcing that non-CYP pathways dominate in vivo clearance at standard therapeutic doses[1][2].

Self-Validating System Controls

A trustworthy assay must prove its own validity. The following controls are non-negotiable for this protocol:

-

Hydrolysis Verification (T=0 Check): The LC-MS/MS data at T=0 must show the complete absence of the ixazomib citrate mass and the baseline maximum of the MLN2238 mass. This validates that the prodrug conversion occurred successfully prior to enzymatic action[3].

-

Metabolic Viability (Positive Controls): Concurrent incubations with Midazolam (to verify CYP3A4 activity) and Phenacetin (to verify CYP1A2 activity) must demonstrate standard clearance rates. If these fail, the HLM batch is metabolically inactive.

-

Chemical Stability (Minus-NADPH): If MLN2238 depletes in the absence of NADPH, it indicates chemical instability (e.g., oxidative degradation of the boronic acid) rather than CYP450 metabolism.

References

1.[1] Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. nih.gov.[Link] 2.[5] (PDF) Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. researchgate.net.[Link] 3.[4] Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. mdpi.com.[Link] 4.[2] Mayo Clinic Cancer Center Phase 2 Trial of Ixazomib Combinations in Patients with Relapsed Multiple Myeloma. clinicaltrials.gov.[Link] 5.[3] Australian Public Assessment Report for Ixazomib citrate. tga.gov.au.[Link] 6.[6] Report on the Deliberation Results March 10, 2017 Pharmaceutical Evaluation Division. pmda.go.jp.[Link]

Sources

Methodological & Application

Application Note: Optimal Storage, Handling, and Reconstitution Protocols for Ixazomib Citrate Ethanol (EtOH) Solvate Powder

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Ixazomib citrate (MLN9708) Ethanol Solvate Application: Preclinical formulations, in vitro assays, and analytical standard preservation

Introduction & Mechanistic Overview

Ixazomib citrate (MLN9708) is a highly selective, reversible, second-generation proteasome inhibitor utilized extensively in oncology research for its ability to target the chymotrypsin-like activity of the β5 subunit of the 20S proteasome . Chemically, the active pharmacophore, Ixazomib (MLN2238), is a peptidic boronic acid. Because free boronic acids are inherently unstable and prone to rapid oxidation, the compound is synthesized as a citrate ester prodrug to enhance solid-state stability and oral bioavailability.

During pharmaceutical manufacturing, crystallization of this ester from ethanol yields the Ixazomib citrate ethanol (EtOH) solvate (often characterized as Form M1). In this monoclinic crystal system (space group P2₁), ethanol molecules are not merely residual impurities; they are integral to the crystal lattice. The hydroxyl group of the ethanol donates a hydrogen bond to the citrate carboxylic carbonyl oxygen and accepts a bond from the amidic NH, sterically stabilizing the 5-membered cyclic citrate boronic ester .

Understanding this structural reliance on ethanol is critical: improper storage can drive off the solvent, collapsing the lattice and exposing the molecule to rapid degradation.

Fig 1. Mechanism of action: Ixazomib citrate hydrolysis and 20S proteasome inhibition pathway.

Degradation Pathways & The Causality of Storage Choices

To establish a self-validating storage protocol, one must first understand the chemical vulnerabilities of the compound. Ixazomib citrate EtOH powder degrades via three primary pathways :

-

Desolvation (Thermal Stress): Exposure to temperatures above 50°C or extreme vacuum conditions strips the ethanol from the crystal lattice. This causes the crystalline powder to transition into an amorphous state, drastically increasing its surface area and thermodynamic instability.

-

Oxidative Deboronation (Photolytic/Oxidative Stress): The carbon-boron bond is highly sensitive to UV light and reactive oxygen species. Oxidation cleaves this bond, rendering the molecule biologically inactive.

-

Premature Hydrolysis (Moisture/pH Stress): Atmospheric moisture triggers the premature hydrolysis of the citrate ester into the active MLN2238 boronic acid. While necessary in vivo, this hydrolysis in the solid state leads to rapid auto-degradation.

Table 1: Quantitative Storage Parameters

| State | Optimal Temperature | Max Duration | Atmosphere | Light Exposure |

| EtOH Solvate Powder | -20°C | 3 Years | Desiccated, Sealed | Protect from UV/Light |

| EtOH Solvate Powder | 4°C | 2 Years | Desiccated, Sealed | Protect from UV/Light |

| DMSO Stock Solution | -80°C | 12 Months | N/A (Sealed Aliquot) | Protect from Light |

| DMSO Stock Solution | -20°C | 1 Month | N/A (Sealed Aliquot) | Protect from Light |

Table 2: Degradation Pathways & Preventative Strategies

| Stressor | Chemical Pathway | Consequence | Preventative Storage Measure |

| Moisture (H₂O) | Premature Ester Hydrolysis | Conversion to unstable MLN2238 | Store with desiccants; use anhydrous DMSO. |

| Heat (>50°C) | Desolvation of EtOH | Loss of crystal lattice; amorphization | Maintain at -20°C; avoid vacuum heating. |

| UV Light | Oxidative Deboronation | Cleavage of C-B bond; loss of efficacy | Store in amber vials or opaque containers. |

| High pH | Amide Bond Hydrolysis | Cleavage of peptide backbone | Avoid alkaline buffers during reconstitution. |

Experimental Protocols

Protocol 1: Handling and Reconstitution Workflow

Because Ixazomib citrate is a cytotoxic antineoplastic agent, handling requires strict adherence to BSL-2 safety guidelines, including the use of a chemical fume hood and appropriate PPE .

Fig 2. Step-by-step handling and reconstitution workflow for Ixazomib citrate EtOH powder.

Step-by-Step Methodology:

-

Equilibration (Critical Step): Remove the sealed vial of Ixazomib citrate EtOH powder from the -20°C freezer. Do not open immediately. Allow the vial to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial in a humid lab environment causes immediate condensation of atmospheric moisture onto the hygroscopic powder, triggering premature ester hydrolysis.

-

Weighing: Inside a certified chemical fume hood, weigh the desired amount of powder using an anti-static analytical balance.

-

Reconstitution: Dissolve the powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Causality: Anhydrous DMSO prevents the hydrolysis of the citrate ester. Do not use aqueous buffers for stock solutions, as the resulting MLN2238 active form degrades rapidly in solution.

-

Aliquoting: Divide the stock solution into single-use aliquots. Causality: Repeated freeze-thaw cycles introduce micro-condensation and thermal stress, accelerating oxidative deboronation.

-

Storage of Stock: Flash-freeze aliquots and store at -80°C.

Protocol 2: Self-Validating Quality Control (QC) Assay

To ensure the trustworthiness of your experimental data, the integrity of the EtOH solvate powder must be periodically validated, especially if the cold chain was compromised.

-

Visual Inspection: The intact EtOH solvate should appear as a fine, white to off-white crystalline powder. Causality: A shift to a clumpy, sticky, or discolored mass indicates moisture ingress and subsequent amorphization.

-

Powder X-Ray Diffraction (PXRD): To confirm the lattice hasn't desolvated, run a PXRD scan. Causality: The intact monoclinic EtOH solvate (Form M1) will exhibit highly characteristic 2θ reflections at 6.0°, 12.1°, and 14.4° . The disappearance of these peaks confirms solvent loss and lattice collapse.

-

UHPLC-MS Purity Analysis: Run the reconstituted sample through an MS-compatible UHPLC system. Causality: This quantifies the presence of Impurity A and B (products of oxidative deboronation). A self-validating system requires the active API purity to remain >99.0%, with deboronation impurities strictly <0.15%.

References

-

Title: An evidence-based review of ixazomib citrate and its potential in the treatment of newly diagnosed multiple myeloma. Source: National Center for Biotechnology Information (NCBI) / PMC. URL: [Link]

-

Title: True molecular structure of ixazomib citrate. Source: ResearchGate. URL: [Link]

- Title: WO2016165677A1 - New forms of ixazomib citrate.

dosing protocols for Ixazomib citrate EtOH in murine xenograft models

Application Note: Preclinical Dosing Protocols for Ixazomib Citrate (EtOH Formulation) in Murine Xenograft Models

Introduction & Pharmacodynamic Rationale

Ixazomib citrate (MLN9708) is a second-generation, orally bioavailable proteasome inhibitor widely utilized in preclinical oncology models, particularly for multiple myeloma and lymphoma[1],[2]. Unlike its predecessor bortezomib, ixazomib citrate is a prodrug. Upon exposure to aqueous solutions or plasma, the citrate ester rapidly hydrolyzes to its biologically active boronic acid form, Ixazomib (MLN2238)[2],[3].

Understanding the binding kinetics of MLN2238 is critical for designing in vivo dosing protocols. MLN2238 reversibly binds to the β5 (chymotrypsin-like) subunit of the 20S proteasome with an IC50 of 3.4 nM[1],[3]. Crucially, its proteasome dissociation half-life is approximately 18 minutes—sixfold faster than that of bortezomib[1]. This rapid "off-rate" is the causal mechanism behind its superior tissue penetration, allowing the drug to distribute deeply into extravascular tumor microenvironments rather than being sequestered in the blood compartment[2].

Figure 1: Mechanism of action of Ixazomib citrate transitioning to active MLN2238 in vivo.

Formulation Science: The Causality of the EtOH Co-Solvent System

Ixazomib citrate is classified as a Class 3 compound (high solubility at low pH, but low permeability)[4]. While it is highly lipophilic, direct dissolution in purely aqueous physiological buffers often leads to incomplete solubilization or premature, uncontrolled hydrolysis before administration.

To ensure precise dosing and maximum bioavailability, researchers utilize an Ethanol (EtOH) co-solvent system [5],[6]. Ethanol acts as a highly effective primary solvent to fully solvate the lipophilic domains of the prodrug. When subsequently diluted with surfactants (e.g., PEG300, Tween-80, or Solutol HS15) and an aqueous phase (Saline/PBS), the EtOH prevents the drug from precipitating out of solution[5]. This controlled micellar formulation ensures that the prodrug remains stable in the syringe and only undergoes rapid hydrolysis to MLN2238 once it enters the systemic circulation[2].

Standardized Dosing Regimens

The maximum tolerated dose (MTD) and efficacy doses vary significantly based on the route of administration. Because MLN2238 has a high absolute oral bioavailability (~58%), oral gavage (PO) is frequently used to mimic clinical administration[7],[8].

Table 1: Quantitative Dosing Parameters for Murine Xenograft Models

| Route | Standard Efficacy Dose | Maximum Tolerated Dose (MTD) | Dosing Frequency | Recommended Vehicle (EtOH-based) |

| Intravenous (IV) | 7.0 mg/kg | 14.0 mg/kg[2] | Twice Weekly (BIW) | 5% EtOH + 5% Solutol HS15 + 90% PBS |

| Oral Gavage (PO) | 7.0 - 11.0 mg/kg | ~14.0 mg/kg | Twice Weekly (BIW) | 5% EtOH + 40% PEG300 + 55% Saline[5] |

| Intraperitoneal (IP) | 5.0 - 7.0 mg/kg | 10.0 mg/kg | Twice Weekly (BIW) | 5% EtOH + 5% Tween-80 + 90% Saline |

Note: Doses exceeding 14 mg/kg (e.g., 20-30 mg/kg PO) have been shown to cause severe toxicities and mortality in range-finding studies.

Step-by-Step Experimental Protocol

Phase I: Vehicle and Drug Preparation (Self-Validating System)

To ensure trustworthiness, the formulation must be prepared fresh daily to prevent premature aqueous hydrolysis.

-

Stock Solubilization: Weigh the required amount of Ixazomib citrate powder. Dissolve completely in 100% molecular-grade Ethanol to achieve a concentration of 50 mg/mL. Vortex for 60 seconds. Causality: This step breaks the crystal lattice of the citrate ester[5].

-

Surfactant Addition: Add the required volume of PEG300 (or Solutol HS15) to the EtOH-drug mixture. Vortex thoroughly until the solution is completely clear.

-

Aqueous Dilution: Slowly add the aqueous phase (0.9% Saline or PBS) dropwise while continuously vortexing to prevent localized precipitation.

-

Validation Check: The final solution (e.g., 5% EtOH, 40% PEG300, 55% Saline) must be optically clear. If micro-precipitates form, discard and recreate.

Phase II: Xenograft Establishment & Randomization

-

Implantation: Inject

to -

Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–200 mm³, randomize mice into vehicle control and treatment groups (n=8-10 per group) to ensure statistical power.

Phase III: Dosing Execution & In-Life Monitoring

-

Administration: Administer the formulated Ixazomib citrate via PO or IV at 7 mg/kg or 11 mg/kg, twice weekly (e.g., Mondays and Thursdays)[2].

-

Monitoring: Measure body weight and tumor volume three times per week.

-

Protocol Standard: A body weight loss of >15% indicates severe toxicity. If this occurs, implement a dose holiday until weight recovers, then resume at a 25% dose reduction.

-

Figure 2: Standardized in vivo workflow for Ixazomib citrate efficacy studies in mice.

Pharmacodynamic (PD) Validation Endpoints

To establish a self-validating experimental system, it is imperative to prove that the administered dose is successfully inhibiting the target in vivo.

-

Blood vs. Tumor 20S Inhibition: Harvest peripheral whole blood (PWB) and tumor tissue from satellite mice 1-hour and 24-hours post-dose.

-

Assay: Utilize a fluorogenic substrate assay (e.g., Suc-LLVY-AMC) to measure the chymotrypsin-like (β5) activity of the 20S proteasome[2].

-

Expected Causality: Because of MLN2238's rapid dissociation half-life, PWB proteasome inhibition will spike at 1-hour and rapidly recover by 24-hours. Conversely, tumor tissue should show sustained proteasome inhibition (>50%) at 24-hours due to the drug's excellent extravascular penetration[2],[3].

References

1.[1] Chauhan D, et al. "In vitro and in vivo selective antitumor activity of a novel orally bioavailable proteasome inhibitor MLN9708 against multiple myeloma cells." Clinical Cancer Research 2011. 1 2.[7] "Prescribing Information for NINLARO (ixazomib)." FDA / Takeda Pharmaceuticals. 7 3. "Pharmacology/Toxicology NDA Review and Evaluation (NDA 208462)." U.S. Food and Drug Administration. 4.[2] Lee EC, et al. "Antitumor Activity of the Investigational Proteasome Inhibitor MLN9708 in Mouse Models of B-cell and Plasma Cell Malignancies." Clinical Cancer Research 2011. 2 5.[3] Garcia-Gomez A, et al. "Preclinical Activity of the Oral Proteasome Inhibitor MLN9708 in Myeloma Bone Disease." Clinical Cancer Research 2014. 3 6.[4] "AusPAR Attachment 1: Product Information for Ixazomib citrate." Therapeutic Goods Administration (TGA) 2017.4 7.[8] "Australian Public Assessment Report for Ixazomib citrate." Therapeutic Goods Administration (TGA) 2017. 8 8.[5] "Ixazomib citrate | Autophagy | Proteasome." TargetMol. 5 9.[6] "Dual MYC and GSPT1 Protein Degrader for MYC-Driven Cancers." bioRxiv 2025.6

Sources

- 1. Portico [access.portico.org]

- 2. Antitumor Activity of the Investigational Proteasome Inhibitor MLN9708 in Mouse Models of B-cell and Plasma Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. tga.gov.au [tga.gov.au]

- 5. Ixazomib citrate | Autophagy | Proteasome | TargetMol [targetmol.com]

- 6. biorxiv.org [biorxiv.org]

- 7. ninlaro.com [ninlaro.com]

- 8. tga.gov.au [tga.gov.au]

Application Note: Formulating Ixazomib Citrate in an Ethanol-Based Co-Solvent System for Oral Gavage in Murine Models

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Drug Development Scientists.

Introduction & Mechanism of Action

Ixazomib citrate (MLN9708) is a highly potent, first-in-class orally bioavailable proteasome inhibitor utilized extensively in preclinical oncology models, particularly for multiple myeloma and diffuse large B-cell lymphoma[1].

Structurally, Ixazomib citrate is a stable prodrug. Upon exposure to physiological aqueous environments (such as plasma or the gastrointestinal tract), it rapidly hydrolyzes into its biologically active boronic acid form, Ixazomib (MLN2238)[2]. The active moiety reversibly binds to and inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. This inhibition blocks the degradation of polyubiquitinated proteins, preventing the degradation of IκB, which subsequently traps NF-κB in the cytoplasm and triggers tumor cell apoptosis[1].

Fig 1. Mechanism of action of Ixazomib citrate following oral administration and in vivo hydrolysis.

Scientific Rationale: The Causality of the Co-Solvent Matrix

Formulating Ixazomib citrate for in vivo oral gavage (PO) presents a unique thermodynamic challenge. While it is a Biopharmaceutics Classification System (BCS) Class 3 drug, preparing high-concentration stocks directly in aqueous buffers can lead to premature hydrolysis and unpredictable precipitation[3].

To ensure precise dosing and maximum bioavailability, researchers utilize a sequential co-solvent system: 10% Ethanol, 40% PEG300, 5% Tween 80, and 45% Saline .

The Causality of the Formulation Components:

-

Ethanol (10% v/v): Acts as the primary solvent. Ixazomib citrate exhibits exceptionally high solubility in absolute ethanol (up to 100 mg/mL)[4]. Ethanol effectively breaks the compound's crystal lattice without inducing the severe gastrointestinal or systemic toxicity often associated with high-concentration DMSO vehicles.

-

PEG300 (40% v/v): Serves as a miscible co-solvent. It acts as a thermodynamic bridge between the highly hydrophobic drug-ethanol complex and the final aqueous phase, preventing rapid nucleation and drug "crashing."

-

Tween 80 (5% v/v): A non-ionic surfactant. It lowers the interfacial tension of the mixture, creating a stable microemulsion that enhances drug absorption across the murine intestinal epithelium.

-

Saline (45% v/v): The bulk aqueous vehicle. It dilutes the organic solvents to physiologically tolerable levels, ensuring the final osmolality is safe for the murine GI tract.

Quantitative Data: Physicochemical Properties & Formulation Matrix

Table 1: Physicochemical Properties of Ixazomib Citrate

| Parameter | Specification |

| Chemical Name | Ixazomib citrate (MLN9708) |

| Molecular Weight | 517.12 g/mol |

| Solubility in Ethanol | 100.0 mg/mL (193.38 mM)[4] |

| Standard Murine PO Dose | 3.5 mg/kg to 11.0 mg/kg[1],[4] |

| Standard Dosing Volume | 10 mL/kg (e.g., 200 µL for a 20 g mouse) |

Table 2: Reagent Addition Matrix for 1 mL Working Solution (Target: 1.1 mg/mL) (Note: A 1.1 mg/mL concentration delivers exactly 11 mg/kg to a 20 g mouse in a 200 µL gavage volume).

| Order | Component | Volume (µL) | Percentage | Function |

| 1 | Ixazomib Citrate Powder | 1.1 mg | N/A | Active Pharmaceutical Ingredient |

| 2 | Absolute Ethanol | 100 µL | 10% | Primary Solvent |

| 3 | PEG300 | 400 µL | 40% | Co-solvent |

| 4 | Tween 80 | 50 µL | 5% | Surfactant |

| 5 | 0.9% Normal Saline | 450 µL | 45% | Aqueous Vehicle |

Experimental Protocol: Step-by-Step Formulation

Critical Self-Validating Rule: The order of solvent addition is absolute. Deviating from this sequence will result in immediate precipitation. The working fluid for in vivo experiments must be prepared freshly and used on the same day.

Phase 1: Primary Dissolution

-

Accurately weigh the required amount of Ixazomib citrate powder into a sterile glass vial or low-bind microcentrifuge tube.

-

Add 10% total volume of Absolute Ethanol .

-

Vortex vigorously for 1–2 minutes.

-

Self-Validation Check: Hold the vial to the light. The solution must be 100% transparent. If any particulates remain, sonicate the vial in a water bath at room temperature for 5 minutes. Do not proceed until the solution is optically clear.

-

Phase 2: Microemulsion Assembly

-

Add 40% total volume of PEG300 to the clear ethanol-drug mixture.

-

Vortex for 30 seconds to ensure complete homogenization.

-

Add 5% total volume of Tween 80 .

-

Pro-Tip: Tween 80 is highly viscous. Use a positive displacement pipette or cut the tip of a standard pipette to ensure accurate volume transfer.

-

-

Vortex thoroughly for 1 minute.

Phase 3: Aqueous Integration

-